7-[2-(morpholin-4-yl)ethoxy]-3-phenyl-4H-chromen-4-one
Description
Properties
IUPAC Name |
7-(2-morpholin-4-ylethoxy)-3-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-21-18-7-6-17(25-13-10-22-8-11-24-12-9-22)14-20(18)26-15-19(21)16-4-2-1-3-5-16/h1-7,14-15H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFSLWZHTXGJBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(morpholin-4-yl)ethoxy]-3-phenyl-4H-chromen-4-one typically involves the reaction of 3-phenylchromen-4-one with 2-(morpholin-4-yl)ethanol in the presence of a suitable base. One common method involves the use of potassium carbonate as a base and acetonitrile as a solvent. The reaction mixture is refluxed for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-[2-(morpholin-4-yl)ethoxy]-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one derivatives.
Substitution: The ethoxy and morpholine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of chroman-4-one derivatives.
Substitution: Formation of various substituted chromen-4-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromophore properties.
Medicine: Explored for its potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of 7-[2-(morpholin-4-yl)ethoxy]-3-phenyl-4H-chromen-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its chromen-4-one core and morpholine moiety. These interactions can modulate biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 7-[2-(morpholin-4-yl)ethoxy]-3-phenyl-4H-chromen-4-one can be contextualized by comparing it to analogs with modifications in the ethoxy side chain, phenyl substituents, or chromen-4-one core. Below is a detailed analysis:
Substituent Variations at Position 7
Key Findings :
- Replacement of morpholine with piperidine or pyrrolidine (compounds 14 and 15 ) enhances cholinesterase inhibitory activity, suggesting smaller aliphatic amines improve target binding .
Substituent Variations at Position 3
Key Findings :
- Electron-withdrawing groups (e.g., trifluoromethyl in ) increase metabolic stability but may reduce aqueous solubility .
- Halogenated phenyl groups (e.g., 4-chlorophenyl in ) are associated with improved receptor affinity in CNS disorders .
Core Modifications
Key Findings :
Biological Activity
7-[2-(morpholin-4-yl)ethoxy]-3-phenyl-4H-chromen-4-one, a compound belonging to the chromene class, has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article explores its biological activity, focusing on its mechanisms, efficacy in various cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C22H23NO4
- Molecular Weight : 365.42 g/mol
The presence of a morpholine group is significant as it often enhances solubility and bioavailability in biological systems.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Apoptosis Induction : Many chromene derivatives are known to induce apoptosis in cancer cells. For instance, studies have shown that related compounds can trigger apoptotic pathways via caspase activation and mitochondrial dysfunction .
- Inhibition of Cell Growth : The compound has been observed to inhibit cell proliferation in several cancer cell lines, suggesting potential as an anticancer agent. The mechanism may involve disruption of tubulin polymerization, similar to other chromene derivatives .
Efficacy in Cancer Cell Lines
A summary of the biological activity of this compound is presented in the table below:
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the chromene scaffold can significantly affect biological activity. For example, substituents at the 7-position may enhance potency against specific cancer types by improving binding affinity to target proteins involved in cell cycle regulation .
Case Studies and Research Findings
- Induction of Apoptosis : A study highlighted that derivatives of chromenes with similar structures demonstrated significant apoptosis induction in T47D cells with an EC50 value as low as 2 nM . This suggests that structural modifications can lead to enhanced anticancer properties.
- Dual Kinase Inhibition : Another investigation into related compounds showed promising results as dual inhibitors of Raf1 and JNK1 kinases, which are pivotal in cancer progression. The compound's ability to inhibit these kinases indicates a multifaceted approach to cancer treatment .
- Telomerase Inhibition : Recent research has also indicated that some chromene derivatives possess telomerase inhibitory activity, which is crucial for limiting the proliferation of cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
